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Compound of Interest

Compound Name: 2-Deacetyltaxuspine X

Cat. No.: B14104643

A definitive spectroscopic guide to naturally occurring taxoids is an ongoing endeavor due to
the vast structural diversity and often low natural abundance of these compounds. This
document focuses on providing the available spectroscopic data for taxuspine X, a related
taxoid, as a foundational reference point, owing to the current lack of specific data for a
compound explicitly named "2-Deacetyltaxuspine X" in accessible scientific literature. It is
plausible that "2-Deacetyltaxuspine X" is a hypothetical or exceptionally rare derivative of
taxuspine X.

Taxuspine X was first isolated from the stems of the Japanese yew, Taxus cuspidata, by
Shigemori et al. and reported in their 1997 paper in the Chemical & Pharmaceutical Bulletin.
This publication remains the primary source of its characterization data.

Spectroscopic Data for Taxuspine X

The following data is essential for the structural elucidation and identification of taxuspine X
and would serve as a crucial comparison for any related derivatives.

Table 1: NMR Spectroscopic Data for Taxuspine X

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the
detailed structure of organic molecules. The data for taxuspine X would typically be acquired in
a deuterated solvent such as chloroform (CDCIs).
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H NMR (Proton) 13C NMR (Carbon)

Chemical shifts (8) in ppm, coupling constants

Chemical shifts (d) in ppm
(J)in Hz (©)in pp

(Data currently unavailable) (Data currently unavailable)

Table 2: Mass Spectrometry (MS) Data for Taxuspine X

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing
for the determination of its molecular weight and elemental composition.

Technique Observed lon (m/z) Interpretation

High-Resolution Mass

Data currently unavailable e.g., [M+H]*, [M+Na]*
Spectrometry (HRMS) ( y ) (e.g., [M+H]*, [ 1%)

Table 3: Infrared (IR) Spectroscopy Data for Taxuspine X

Infrared spectroscopy is used to identify the functional groups present in a molecule based on
the absorption of infrared radiation.

Wavenumber (cm—1) Functional Group Assignment

(Data currently unavailable) (e.g., O-H, C=0, C-0O, aromatic C=C)

Experimental Protocols

The methodologies outlined below are based on standard practices for the isolation and
characterization of taxane diterpenoids and are presumed to be similar to the protocols used
for taxuspine X.

Extraction and Isolation

o Plant Material Collection and Preparation: Stems of Taxus cuspidata are collected, air-dried,
and ground into a fine powder.
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Solvent Extraction: The powdered plant material is repeatedly extracted with a solvent such
as methanol or ethanol at room temperature.

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then
partitioned between an organic solvent (e.g., ethyl acetate) and water to separate
compounds based on polarity.

Chromatographic Separation: The organic-soluble fraction is subjected to a series of
chromatographic techniques, including silica gel column chromatography, preparative thin-
layer chromatography (TLC), and high-performance liquid chromatography (HPLC) to isolate
the pure compound.

Spectroscopic Analysis

NMR Spectroscopy: *H and *3C NMR spectra are recorded on a high-field NMR spectrometer
(e.g., 400 or 500 MHz). 2D NMR experiments such as COSY, HSQC, and HMBC are
typically performed to establish the connectivity of protons and carbons and to assign the
complete structure.

Mass Spectrometry: High-resolution mass spectra are obtained using techniques like Fast
Atom Bombardment (FAB-MS) or Electrospray lonization (ESI-MS) to determine the exact
molecular formula.

Infrared Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared
(FTIR) spectrometer to identify characteristic functional groups.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and structural elucidation

of a natural product like taxuspine X.
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Caption: Workflow for the isolation and structural elucidation of taxuspine X.

Note: The successful characterization of "2-Deacetyltaxuspine X" would necessitate a

comparative analysis of its spectroscopic data with that of the parent compound, taxuspine X.
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The absence of an acetyl group would be readily apparent in the NMR spectra (disappearance
of a methyl singlet around & 2.0 ppm and a carbonyl signal around & 170 ppm) and a
corresponding mass difference of 42.010565 Da in the high-resolution mass spectrum.

« To cite this document: BenchChem. ['2-Deacetyltaxuspine X" spectroscopic data (NMR, MS,
IR)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14104643#2-deacetyltaxuspine-x-spectroscopic-
data-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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